2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide
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Overview
Description
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . One common method includes the reaction of benzoic acid with hydrazine hydrate to form benzohydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring . The final step involves the reaction of the oxadiazole derivative with acetic hydrazide under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)thioacetamide: Similar structure but contains a thioacetamide group instead of an acetohydrazide group.
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl phosphate: Contains a phosphate group and is used as a fluorescent probe for enzyme activity.
Uniqueness
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide is unique due to its acetohydrazide moiety, which imparts distinct biological activities and makes it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C10H10N4O2 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C10H10N4O2/c11-12-8(15)6-9-13-14-10(16-9)7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,15) |
InChI Key |
JAUFCSWYUCTIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC(=O)NN |
Origin of Product |
United States |
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